Cas no 1361882-85-0 (2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid)

2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid
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- Inchi: 1S/C10H10BrF2NO2/c1-5-2-7(10(12)13)14-8(4-11)6(5)3-9(15)16/h2,10H,3-4H2,1H3,(H,15,16)
- InChI Key: GXSAQIPKOIBGSC-UHFFFAOYSA-N
- SMILES: BrCC1C(CC(=O)O)=C(C)C=C(C(F)F)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005188-1g |
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid |
1361882-85-0 | 97% | 1g |
$1,713.60 | 2022-03-28 | |
Alichem | A020005188-500mg |
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid |
1361882-85-0 | 97% | 500mg |
$1,029.00 | 2022-03-28 |
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid: A Comprehensive Overview
2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid, identified by the CAS registry number 1361882-85-0, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising research outcomes. The molecule consists of a pyridine ring substituted with bromomethyl, difluoromethyl, and methyl groups, along with an acetic acid moiety at the 3-position. These structural features contribute to its distinctive chemical properties and reactivity.
The synthesis of 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid involves a series of carefully designed reactions that highlight the importance of precise control over reaction conditions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. These advancements not only improve the efficiency of production but also align with contemporary sustainability goals.
The structural complexity of this compound makes it an attractive candidate for various applications. One notable area of research is its potential as a precursor in drug development. The presence of bromine and fluorine atoms introduces unique electronic properties that can be exploited in designing bioactive molecules. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities, making them valuable leads for further pharmacological exploration.
In addition to its role in pharmaceuticals, 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid has shown potential in agrochemicals. Its ability to interact with specific biological targets makes it a candidate for developing novel pesticides and herbicides. Researchers have reported enhanced efficacy in controlling plant pathogens when this compound is incorporated into agricultural formulations. Furthermore, its stability under various environmental conditions ensures prolonged effectiveness, which is crucial for field applications.
The electronic properties of this compound also render it suitable for applications in materials science. Its ability to act as a building block for constructing advanced polymers has been explored in recent studies. For example, scientists have successfully synthesized polymer networks incorporating this compound as a functional monomer, demonstrating improved mechanical and thermal stability compared to conventional materials. These findings underscore its potential in developing high-performance materials for industrial use.
From an analytical standpoint, the characterization of 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid has been enhanced by modern spectroscopic techniques such as NMR and IR spectroscopy. These methods provide detailed insights into the molecular structure and bonding interactions, facilitating a deeper understanding of its reactivity and stability. Additionally, computational modeling approaches have been employed to predict its behavior under various chemical transformations, aiding in the design of efficient synthetic routes.
In conclusion, 2-(Bromomethyl)-6-(difluoromethyl)-4-methylpyridine-3-acetic acid stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in cutting-edge research and development efforts. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the fields of chemistry, pharmacology, agriculture, and materials science.
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